N-(3-cyanophenyl)-3,5-dinitrobenzamide
Description
N-(3-Cyanophenyl)-3,5-dinitrobenzamide is a nitroaromatic benzamide derivative characterized by a 3,5-dinitro-substituted benzoyl group linked to a 3-cyanophenyl amine.
Properties
Molecular Formula |
C14H8N4O5 |
|---|---|
Molecular Weight |
312.24 g/mol |
IUPAC Name |
N-(3-cyanophenyl)-3,5-dinitrobenzamide |
InChI |
InChI=1S/C14H8N4O5/c15-8-9-2-1-3-11(4-9)16-14(19)10-5-12(17(20)21)7-13(6-10)18(22)23/h1-7H,(H,16,19) |
InChI Key |
BDQVJNKPHPUTAE-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)NC(=O)C2=CC(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-])C#N |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)C2=CC(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-])C#N |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between N-(3-cyanophenyl)-3,5-dinitrobenzamide and related derivatives:
Key Observations :
Substituent Effects on Biological Activity: Aliphatic vs. Aromatic Substituents: Aliphatic chains (e.g., N-(5-chloropentyl)-) enhance antitubercular potency, with MIC values as low as 0.78 µg/mL, likely due to improved membrane permeability . In contrast, aromatic substituents (e.g., 3-cyanophenyl) may target specific enzyme active sites via π-π stacking or hydrogen bonding.
Synthetic Yields :
- Aliphatic derivatives (e.g., N-(5-chloropentyl)-) achieve high yields (97%) via SN2 reactions, while aromatic derivatives (e.g., N-(4-hydroxyphenyl)-) require chromatographic purification, leading to moderate yields (14–55%) .
Diverse Applications :
- Antimicrobial : The parent 3,5-dinitrobenzamide and its aliphatic derivatives show efficacy against Mycobacterium tuberculosis and Eimeria parasites .
- Electrochemical Sensing : Hydroxyphenyl-substituted derivatives serve as mediators in biosensors due to redox-active nitro groups .
Structural and Electronic Analysis
- Electronic Properties: The 3-cyanophenyl group introduces a strong electron-withdrawing effect (-I and -M), stabilizing the amide bond and enhancing electrophilicity at the benzamide core. This contrasts with electron-donating groups (e.g., 4-hydroxyphenyl), which reduce reactivity but improve solubility in polar solvents .
- Steric Effects : Bulky substituents like trifluoromethyl (in compound Y031-8041) may hinder binding to compact enzyme active sites but improve lipophilicity for membrane penetration .
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